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Compound of Interest

Compound Name: 9-Phosphabicyclo[3.3.1]nonane

Cat. No.: B088094 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth quantum chemical analysis of 9-
Phosphabicyclo[3.3.1]nonane, a rigid bicyclic phosphine ligand of significant interest in

coordination chemistry and catalysis. This document summarizes key structural parameters

derived from computational studies, outlines the methodologies for these analyses, and

presents logical workflows for performing such quantum chemical investigations.

Molecular Structure and Properties
9-Phosphabicyclo[3.3.1]nonane is a bicyclic organophosphorus compound with the chemical

formula C₈H₁₅P.[1] Its rigid framework, composed of two fused six-membered rings, imparts

unique steric and electronic properties that are highly valuable in the design of catalysts and

functional materials.[2][3] The phosphorus atom at the bridgehead position provides a key site

for coordination with metal centers.

Physicochemical Properties
The fundamental properties of the parent 9-Phosphabicyclo[3.3.1]nonane molecule are

summarized in the table below.
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Property Value Source

Molecular Formula C₈H₁₅P [1][4][5]

Molecular Weight 142.18 g/mol [1][4]

Monoisotopic Mass 142.091137476 Da [4][5]

IUPAC Name
9-

phosphabicyclo[3.3.1]nonane
[4]

Canonical SMILES C1CC2CCCC(C1)P2 [4][5]

InChIKey
QJCMAJXWIAFFED-

UHFFFAOYSA-N
[4][5]

Computed Structural Parameters
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful

tools for determining the three-dimensional structure of molecules with high accuracy. The

following table presents selected computed geometric parameters for a derivative, 9-
phosphabicyclo[3.3.1]nonane-9-selenide, which provides insight into the geometry of the

parent molecule.

Parameter Value

Bond Lengths (Å)

P=Se 2.1155(5)

Bond Angles ( °)

Se-P-CAr 113.08(6)

Torsional Angles ( °)

Se-P-Cq-Cq 55.70(2)

Data obtained from crystallographic and DFT studies of 9-phosphabicyclo[3.3.1]nonane
derivatives.
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Computational Methodology
The quantum chemical analysis of 9-Phosphabicyclo[3.3.1]nonane and its derivatives

typically involves geometry optimization and subsequent calculation of various molecular

properties using DFT.

Density Functional Theory (DFT) Calculations
A common and robust methodology for the quantum chemical analysis of phosphine ligands

and their metal complexes involves the use of DFT.

Protocol for DFT-based Geometry Optimization and Property Calculation:

Initial Structure Input: A starting 3D structure of 9-Phosphabicyclo[3.3.1]nonane is

generated using molecular modeling software.

Choice of Functional and Basis Set: The selection of an appropriate functional and basis set

is crucial for obtaining accurate results. A widely used combination for systems containing

transition metals and main group elements is:

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

Basis Set: 6-311++G(d,p) for non-metallic atoms (H, C, N, O, P) and LanL2DZ for any

metal centers.[6][7]

Geometry Optimization: The initial structure is optimized to find the lowest energy

conformation. This process involves iteratively calculating the forces on each atom and

adjusting their positions until a minimum on the potential energy surface is reached.

Frequency Calculations: To confirm that the optimized structure corresponds to a true

minimum (and not a saddle point), vibrational frequency calculations are performed. The

absence of imaginary frequencies indicates a stable structure.

Property Calculations: Once the optimized geometry is obtained, various electronic and

spectroscopic properties can be calculated, including:

Frontier Molecular Orbitals (HOMO, LUMO) and their energy gap.
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Molecular Electrostatic Potential (MEP).

NMR chemical shifts.

Vibrational frequencies (for comparison with experimental IR and Raman spectra).

Bonding analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM).[6]

[7]

Visualizing Computational Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows and

logical relationships in the quantum chemical analysis of 9-Phosphabicyclo[3.3.1]nonane.
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Computational Workflow

Initial Structure

DFT Calculation

Geometry Optimization

Frequency Calculation

Property Analysis

Final Results

Click to download full resolution via product page

A typical workflow for quantum chemical analysis.
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Parameter-Accuracy Relationship
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Logical relationship between computational parameters and accuracy.

Conclusion
The quantum chemical analysis of 9-Phosphabicyclo[3.3.1]nonane provides invaluable

insights into its structural and electronic properties, which are crucial for its application in

catalysis and materials science. The methodologies outlined in this guide, particularly DFT

calculations, offer a reliable framework for researchers to investigate this and related

phosphine ligands. The interplay between computational parameters and the accuracy of the

results underscores the importance of careful methodological selection in obtaining meaningful

and predictive data. Further research in this area will continue to benefit from the synergy

between experimental and computational approaches, leading to the rational design of novel

catalysts and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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